molecular formula C5H11O8P B1214290 D-Xylulose 5-phosphate CAS No. 60802-29-1

D-Xylulose 5-phosphate

Cat. No. B1214290
CAS RN: 60802-29-1
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-UHFFFAOYSA-N
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Description

D-Xylulose 5-phosphate (D-Xu-5-P) is a metabolite of the hexose monophosphate pathway . It is an intermediate in the pentose phosphate pathway and is a ketose sugar formed from ribulose-5-phosphate by ribulose-5-phosphate epimerase .


Synthesis Analysis

D-Xylulose 5-phosphate synthase (DXS) is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .


Chemical Reactions Analysis

D-Xylulose 5-phosphate is an intermediate in the pentose phosphate pathway. In the non-oxidative branch of the pentose phosphate pathway, xylulose-5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions .

Scientific Research Applications

Biosynthetic Precursor

D-Xylulose 5-phosphate (DXP) plays a crucial role as a biosynthetic precursor in various pathways. In Escherichia coli, it serves as a precursor for the biosynthesis of isopentenyl diphosphate, thiamin, and pyridoxol. An enzyme identified as DXP synthase catalyzes the formation of DXP through a thiamin diphosphate-dependent reaction (Sprenger et al., 1997).

Enzymatic Phosphorylation

DXP also undergoes enzymatic phosphorylation, a process essential for its synthesis. The phosphorylation of D-xylulose to D-xylulose 5-phosphate can be catalyzed by xylulokinases, as demonstrated in studies involving Escherichia coli and Saccharomyces cerevisiae (Hardt et al., 2020).

Role in Isoprenoid Biosynthesis

DXP is a key intermediate in the non-mevalonate pathway for isoprenoid biosynthesis. This pathway is especially significant in organisms like Mycobacterium tuberculosis. DXP reductoisomerase, an enzyme in this pathway, has been studied for its potential as a drug target due to its crucial role in catalyzing the conversion of DXP to other compounds in the isoprenoid biosynthesis pathway (Henriksson et al., 2007).

Kinetic Mechanisms in Enzyme Activity

Research on the kinetic mechanisms of DXP synthase reveals insights into the unique binding and reaction process involved in the conversion of DXP. This understanding is vital for designing anti-infective agents targeting specific pathways in pathogenic organisms (Brammer Basta et al., 2011).

Antimicrobial Applications

The antimicrobial properties of certain compounds, like theaflavins, have been linked to their inhibition of DXP reductoisomerase. This connection highlights DXP's role in antimicrobial pathways and its potential in developing new antimicrobial drugs (Xian Hui et al., 2016).

Mechanism of Action

D-Xylulose 5-phosphate plays a crucial role in the regulation of glycolysis through its interaction with the bifunctional enzyme PFK2/FBPase2. Specifically, it activates protein phosphatase, which then dephosphorylates PFK2/FBPase2 .

Future Directions

Further studies are needed for a better understanding of the molecular mechanisms underlying the roles of DXS in various biological processes. Moreover, clarifying the X-ray diffraction structure of DXS from plants remains a major issue to be addressed .

properties

IUPAC Name

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLKVNUWIIPSJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863330
Record name D-Xylulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

4212-65-1
Record name D-Xylulose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4212-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylulose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-XYLULOSE 5-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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